![molecular formula C26H23NO4S B2500854 (4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone CAS No. 899760-37-3](/img/structure/B2500854.png)
(4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the quinoline core and sulfonyl group, are common in molecules with therapeutic potential.
Synthesis Analysis
The synthesis of heterocyclic derivatives similar to the compound can be achieved through various methods. One such method is visible light-promoted synthesis, which is a powerful tool in organic chemistry for constructing complex molecules. For instance, 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones were synthesized using a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature. This method is advantageous due to its mild reaction conditions and the ability to introduce various substituents on the substrates, leading to good to excellent yields of the desired products .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which is a common feature in many pharmacologically active compounds. The structure of the compound "(4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone" would include a quinoline core substituted with various functional groups that can significantly influence its chemical properties and biological activity. In a related study, a quinoline derivative was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, which are essential techniques for determining the structure of such complex molecules .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions due to their rich electronic structure. The presence of a sulfonyl group in the compound suggests that it could participate in further chemical transformations, such as sulfonylation reactions. The sulfonyl group can also influence the reactivity of adjacent functional groups, potentially leading to a diverse array of chemical reactions. The reduction of similar sulfonyl-containing compounds has been demonstrated, where products were converted into hydroxy derivatives using NaBH4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group and the sulfonyl group can affect the compound's solubility, boiling and melting points, and stability. These properties are crucial for the compound's potential application as a therapeutic agent, as they determine its behavior in biological systems and its suitability for drug formulation. The specific properties of the compound would need to be determined experimentally, but it can be inferred that its structural features would make it a candidate for biological activity screening, given the known properties of similar compounds .
Scientific Research Applications
Synthesis and Antioxidant Properties : A related compound, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, and its derivatives have been synthesized and evaluated for their antioxidant properties. These compounds show effective antioxidant power, potentially due to the presence of phenolic rings and hydroxyl groups, making them potent antioxidants and radical scavengers (Çetinkaya et al., 2012).
Antimicrobial Agents : Compounds structurally similar to (4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone have been synthesized and screened for antibacterial and antifungal activities. These synthesized compounds showed potential as antimicrobial agents against various bacterial and fungal species (Desai et al., 2007).
Novel Benzylisoquinoline Alkaloid : Research on Beilschmiedia brevipes, a plant species, led to the isolation of a new benzylisoquinoline alkaloid closely related to the chemical structure . This highlights the potential of such compounds in natural product chemistry and pharmacology (Pudjiastuti et al., 2010).
Broad-Spectrum Antibacterial Applications : Another related compound, a 2-sulfonylquinolone derivative, has been identified as a key intermediate in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. This suggests the potential of sulfonylquinolone derivatives in developing new antibacterial treatments (Hashimoto et al., 2007).
Synthesis of Biofuel Catalysts : Benzenesulfonic acid functionalized hydrophobic mesoporous biochar, a material synthesized for biofuel production, involves processes that might be relevant to the synthesis and applications of sulfonylquinolone derivatives. These materials have shown efficiency in catalytic activities related to biofuel production (Li et al., 2019).
Imaging Agents in Parkinson's Disease : Compounds structurally similar to (4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone have been explored as potential PET imaging agents for Parkinson's disease, highlighting their potential use in biomedical imaging and diagnostics (Wang et al., 2017).
properties
IUPAC Name |
(4-ethylphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-18-6-8-19(9-7-18)25(28)23-16-27-24-14-5-17(2)15-22(24)26(23)32(29,30)21-12-10-20(31-3)11-13-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIVQACONHQPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.